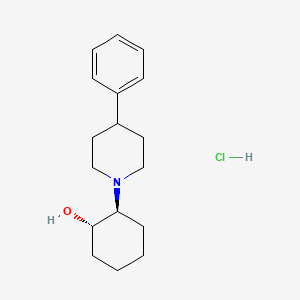

D-(+)-Vesamicol hydrochloride

Description

Structure

3D Structure

Properties

CAS No. |

112709-60-1 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

(1S,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m0/s1 |

InChI Key |

YSSBJODGIYRAMI-IRXDYDNUSA-N |

SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |

Related CAS |

23965-53-9 (hydrochloride) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of D-(+)-Vesamicol Hydrochloride on the Vesicular Acetylcholine Transporter (VAChT)

This guide provides a comprehensive technical overview of the mechanism by which D-(+)-Vesamicol hydrochloride inhibits the Vesicular Acetylcholine Transporter (VAChT). It is intended for researchers, scientists, and drug development professionals engaged in cholinergic neurotransmission research.

Introduction: The Critical Role of VAChT in Cholinergic Neurotransmission

Cholinergic neurotransmission is fundamental to a vast array of physiological processes, including muscle contraction, memory, and attention.[1] The precise and efficient packaging of acetylcholine (ACh) into synaptic vesicles is a critical step in this pathway, ensuring its availability for regulated release into the synaptic cleft.[1][2][3][4][5] This crucial function is mediated by the Vesicular Acetylcholine Transporter (VAChT), a protein embedded in the membrane of synaptic vesicles.[1][2][3][4][5][6]

VAChT is a proton antiporter, utilizing the electrochemical gradient generated by a vesicular H+-ATPase to drive the uptake of cytosolic ACh into the vesicle lumen.[1] This process concentrates ACh within the vesicles, preparing them for exocytosis upon neuronal stimulation.[1] Given its pivotal role, VAChT is a significant target for understanding and potentially modulating cholinergic activity. Dysregulation of VAChT function has been implicated in several neurological disorders, including Alzheimer's disease and congenital myasthenic syndromes.[1][2][3][4]

D-(+)-Vesamicol Hydrochloride: A Potent and Specific Modulator of VAChT

D-(+)-Vesamicol hydrochloride is a well-characterized experimental drug that acts as a potent inhibitor of VAChT.[7][8][] It serves as an invaluable tool for dissecting the mechanics of cholinergic vesicle loading and release.[] Chemically, it is the hydrochloride salt of the dextrorotatory enantiomer of vesamicol, which exhibits stereospecificity in its action.[10]

The Core Mechanism: Allosteric Inhibition of VAChT

Vesamicol's primary mechanism of action is the non-competitive, reversible inhibition of VAChT.[6][8] This means that vesamicol does not directly compete with acetylcholine for its binding site on the transporter. Instead, it binds to a distinct, allosteric site.[11][12][13] Recent cryo-electron microscopy (cryo-EM) structures of human VAChT have provided unprecedented insight into this interaction.[1][2][3][4][14]

These structural studies reveal that while vesamicol and ACh both occupy a central pocket within the transporter, their binding sites only partially overlap.[1] Vesamicol binds to a negatively charged pocket, with key electrostatic interactions involving residues such as Asp398.[1] By binding to this allosteric site, vesamicol stabilizes VAChT in a lumen-facing conformation.[1][14] This conformational lock prevents the transporter from cycling between its cytosolic-facing and lumen-facing states, a process essential for the translocation of ACh into the vesicle.[14] This effectively arrests the transport cycle, inhibiting the uptake of ACh.[1]

The kinetics of this inhibition are complex, with vesamicol acting as both a competitive and an allosteric inhibitor. The partial overlap of the binding sites suggests a competitive aspect, while the stabilization of a specific conformation points to an allosteric mechanism.[1]

Visualizing the Mechanism of Action

Caption: Vesamicol allosterically inhibits VAChT.

Functional Consequences of VAChT Inhibition

The inhibition of VAChT by vesamicol has profound effects on cholinergic neurotransmission:

-

Reduced Vesicular ACh Loading: The most immediate consequence is the blockade of ACh transport into synaptic vesicles.[8][15][16] This leads to a depletion of the readily releasable pool of ACh.

-

Decreased Quantal Size: As vesicles are not filled to their normal capacity, the amount of ACh released per vesicle (quantal size) is reduced, particularly following nerve stimulation.[17] This results in smaller miniature endplate potentials (MEPPs).[6]

-

Inhibition of ACh Release: The overall effect is a significant reduction in the evoked release of ACh from the nerve terminal.[6][10] This has been demonstrated in vivo, where vesamicol administration leads to a decrease in striatal acetylcholine release.[10]

-

Accumulation of Cytosolic ACh: By blocking vesicular uptake, vesamicol can cause a transient increase in the concentration of cytosolic acetylcholine.[7]

Experimental Protocols for Studying Vesamicol's Action

The mechanism of vesamicol's interaction with VAChT can be investigated through several well-established experimental protocols.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity and specificity of vesamicol and its analogs for VAChT.

Objective: To determine the equilibrium dissociation constant (Ki) of D-(+)-Vesamicol for VAChT.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from a source rich in VAChT, such as PC12 cells stably transfected with the VAChT gene or specific brain regions like the striatum.[18][19]

-

Incubation: Incubate the membrane preparation with a specific radioligand for VAChT, such as [3H]vesamicol, at a concentration near its Kd.[18]

-

Competition: In parallel, incubate the membrane preparation with the radioligand and a range of concentrations of unlabeled D-(+)-Vesamicol.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) can be determined and converted to a Ki value using the Cheng-Prusoff equation.

| Parameter | Typical Value | Reference |

| Ki for Vesamicol | ~2 nM | [7] |

| IC50 for Vesamicol | ~40-50 nM | [20][21] |

Acetylcholine Uptake Assays

These functional assays directly measure the inhibitory effect of vesamicol on the transport of ACh into vesicles.

Objective: To quantify the inhibition of [3H]ACh uptake into synaptic vesicles by D-(+)-Vesamicol.

Methodology:

-

Vesicle Preparation: Isolate synaptic vesicles from a cholinergic-rich tissue source.

-

Assay Buffer: Prepare a buffer containing ATP to energize the vesicular H+-ATPase, which generates the proton gradient necessary for ACh transport.

-

Incubation: Incubate the isolated vesicles with [3H]ACh in the presence and absence of varying concentrations of D-(+)-Vesamicol.

-

Uptake Termination: Stop the uptake reaction at various time points by rapid cooling and filtration.

-

Quantification: Measure the amount of [3H]ACh accumulated inside the vesicles.

-

Data Analysis: Determine the rate of ACh uptake and calculate the IC50 of vesamicol for the inhibition of this process.

Visualizing the Experimental Workflow

Caption: Key experimental workflows.

Conclusion and Future Directions

D-(+)-Vesamicol hydrochloride is an indispensable pharmacological tool for the study of cholinergic neurotransmission. Its well-defined mechanism of allosteric inhibition of VAChT allows for the precise manipulation of vesicular acetylcholine loading. The recent elucidation of the cryo-EM structures of VAChT in complex with both ACh and vesamicol has provided a structural basis for its mechanism of action and will undoubtedly pave the way for the design of novel, more specific VAChT modulators.[2][3][4] These new agents could have therapeutic potential for a range of neurological and psychiatric disorders characterized by cholinergic dysfunction. Furthermore, radiolabeled vesamicol analogs are being actively investigated as potential PET imaging agents for the in vivo quantification of cholinergic neuron integrity in neurodegenerative diseases.[22][23]

References

-

Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain - PubMed. (1991). Journal of Neurochemistry, 57(6), 1878-83. [Link]

-

Prado, V. F., et al. (2013). Regulation of cholinergic activity by the vesicular acetylcholine transporter. Biochemical Journal, 450(2), 265–274. [Link]

-

Khare, P., Mulakaluri, A., & Parsons, S. M. (2010). Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel. Journal of Neurochemistry, 115(4), 984–993. [Link]

-

Vesamicol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

The effects of L-vesamicol, an inhibitor of vesicular acetylcholine uptake, on two populations of miniature endplate currents at the snake neuromuscular junction - PubMed. (1995). Pflügers Archiv: European Journal of Physiology, 430(4), 541-9. [Link]

-

Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed. (1996). Life Sciences, 59(25-26), 2113-28. [Link]

-

Ma, Q., et al. (2024). Structural insights into VAChT neurotransmitter recognition and inhibition. Cell Research, 34(6), 545-548. [Link]

-

Ma, Q., et al. (2025). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. Nature Structural & Molecular Biology, 32(5), 818-827. [Link]

-

Ojeda, A. M., et al. (2004). Acetylcholine Binding Site in the Vesicular Acetylcholine Transporter. Biochemistry, 43(35), 11334–11345. [Link]

-

Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. (2025). Nature Structural & Molecular Biology, 32(5), 818-827. [Link]

-

Scientists Reveal Mechanisms of Binding and Antagonism in VAChT. (2025). Chinese Academy of Sciences. [Link]

-

The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed. (1988). Brain Research, 454(1-2), 260-7. [Link]

-

Vesamicol - Wikipedia. (n.d.). [Link]

-

8XTW: Structure of human VAChT in complex with acetylcholine. (2024). RCSB PDB. [Link]

-

Do spiroindolines have the potential to replace vesamicol as lead compound for the development of radioligands targeting the vesicular acetylcholine transporter?. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4579-87. [Link]

-

In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC. (2018). International Journal of Molecular Sciences, 19(6), 1776. [Link]

-

Microscopic kinetics and structure-function analysis in the vesicular acetylcholine transporter - PubMed. (2002). Journal of Neurochemistry, 83(4), 863-72. [Link]

-

The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC. (2006). The Journal of Neuroscience, 26(21), 5763-5770. [Link]

-

Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC. (2013). Nature, 504(7478), 101–106. [Link]

-

Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging - PMC. (2025). European Journal of Medicinal Chemistry, 287, 116245. [Link]

-

Vesamicol-sensitive uptake of [ 3 H]ACh by human VAChT. Time course of... - ResearchGate. (n.d.). [Link]

-

First CoMFA Characterization of Vesamicol Analogs as Ligands for the Vesicular Acetylcholine Transporter | Journal of Medicinal Chemistry. (2008). Journal of Medicinal Chemistry, 51(7), 2147–2155. [Link]

-

ChAT & VAChT - Society for Developmental Biology. (n.d.). [Link]

-

In vitro characterization of [3H]VAT in cells, animal and human brain tissues for vesicular acetylcholine transporter - PMC. (2021). Scientific Reports, 11, 20000. [Link]

-

PET radioligands for the vesicular acetylcholine transporter (VAChT) - PubMed. (2010). Current Topics in Medicinal Chemistry, 10(15), 1569-83. [Link]

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC. (2021). PLoS ONE, 16(10), e0258528. [Link]

-

Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques - PMC. (2023). Journal of Biomolecular Structure and Dynamics, 41(8), 2824–2838. [Link]

-

Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Strategy - PMC. (2016). Trends in Pharmacological Sciences, 37(10), 844–857. [Link]

-

(PDF) Allosteric Modulation of Muscarinic Acetylcholine Receptors. (2015). Molecular Pharmacology, 88(5), 937-49. [Link]

-

Current Advances in Allosteric Modulation of Muscarinic Receptors - MDPI. (2020). International Journal of Molecular Sciences, 21(4), 1397. [Link]

Sources

- 1. Structural insights into VAChT neurotransmitter recognition and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Vesamicol - Wikipedia [en.wikipedia.org]

- 10. Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hzdr.de [hzdr.de]

- 13. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scientists Reveal Mechanisms of Binding and Antagonism in VAChT----Chinese Academy of Sciences [english.cas.cn]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro characterization of [3H]VAT in cells, animal and human brain tissues for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PET radioligands for the vesicular acetylcholine transporter (VAChT) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of Trialkylstannyl Vesamicol Analogs using D-(+)-Vesamicol

Executive Summary & Scientific Context

This application note details the synthesis of trialkylstannyl vesamicol analogs starting from D-(+)-vesamicol . These organotin compounds serve as critical precursors for the preparation of radioiodinated ligands (e.g., [

Stereochemical Criticality (Expert Insight)

While this protocol specifically addresses the utilization of D-(+)-vesamicol as requested, researchers must note the biological distinction between enantiomers:

-

(-)-Vesamicol (l-vesamicol): The biologically active enantiomer with high affinity (

nM) for VAChT. -

D-(+)-Vesamicol (d-vesamicol): The optical antipode, exhibiting approximately 25-fold lower affinity for VAChT.

Application Note: The synthesis of D-(+) analogs is typically reserved for chiral control studies , determination of non-specific binding (NSB), or structure-activity relationship (SAR) validation. The chemical reactivity described below applies identically to the (-)-enantiomer if the high-affinity radiotracer is the ultimate target.

Strategic Synthesis Workflow

The conversion of D-(+)-vesamicol to its trialkylstannyl analog typically proceeds via a halogenated intermediate (commonly 5-iodovesamicol ). The final step utilizes a Palladium(0)-catalyzed Stille coupling to install the organotin moiety.

Reaction Pathway Visualization

Figure 1: Synthetic pathway from D-(+)-Vesamicol to the stannylated radiolabeling precursor.

Detailed Experimental Protocols

Protocol A: Preparation of 5-Iodo-D-(+)-Vesamicol

Note: Direct iodination of the activated aromatic ring.

Reagents:

-

D-(+)-Vesamicol HCl

-

N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)

-

Glacial Acetic Acid

-

Sodium Thiosulfate (

)

Procedure:

-

Dissolution: Dissolve D-(+)-vesamicol (1.0 eq) in glacial acetic acid under an inert atmosphere (

). -

Addition: Add NIS (1.1 eq) dropwise at room temperature.

-

Mechanistic Note: The 5-position of the tetralin ring is electronically activated and sterically accessible, favoring electrophilic aromatic substitution at this locus.

-

-

Reaction: Stir for 4–6 hours. Monitor by TLC (Mobile phase:

:MeOH:NH -

Quench: Pour the mixture into ice water and neutralize with saturated

. Add 10% -

Extraction: Extract with

(3x). Dry combined organics over -

Purification: Flash chromatography on silica gel.

-

Yield Target: 60–75%.

-

Protocol B: Palladium-Catalyzed Stannylation (Core Requirement)

This step installs the tributyltin moiety, creating the "cold" precursor for radiolabeling.

Safety Warning: Organotin compounds are neurotoxic. All operations must be performed in a fume hood. All waste must be segregated as heavy metal waste.

1. Materials & Equipment

| Component | Specification | Purpose |

| Substrate | 5-Iodo-D-(+)-Vesamicol | Halogenated intermediate |

| Stannylating Agent | Hexabutylditin | Tin source (excess required) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed |

| Apparatus | Schlenk line or sealed pressure tube | Oxygen-free environment |

2. Step-by-Step Methodology

Step 1: System Preparation (The "Oxygen-Free" Rule)

-

Why: Pd(0) catalysts oxidize rapidly in air to inactive Pd(II) species (black precipitate), killing the reaction.

-

Flame-dry a two-neck round-bottom flask or high-pressure reaction vial.

-

Cycle vacuum/argon purge 3 times.

Step 2: Reagent Loading

-

Dissolve 5-Iodo-D-(+)-Vesamicol (100 mg, 0.23 mmol) in 5 mL anhydrous toluene.

-

Add Hexabutylditin (0.35 mL, 0.69 mmol, 3.0 eq).

-

Note: Excess tin drives the equilibrium and compensates for homocoupling side reactions.

-

-

Degas the solution by bubbling Argon through the liquid for 15 minutes.

Step 3: Catalyst Addition

-

Add

(26 mg, 0.023 mmol, 10 mol%) quickly against a positive flow of Argon. -

Seal the vessel immediately.

Step 4: Thermal Reaction

-

Heat the mixture to reflux (110°C) for 16–24 hours.

-

Visual Check: The solution should darken from yellow to orange/brown. If "palladium black" precipitates heavily within 1 hour, oxygen ingress occurred; the reaction may fail.

Step 5: Workup & Purification (The "Grease" Problem)

-

Challenge: Tributyltin byproducts are oily and streak on silica, contaminating the product.

-

Cool to room temperature. Filter through a Celite pad to remove Pd residues.

-

Evaporate solvent under reduced pressure.

-

Purification Trick: Use Silica Gel pre-treated with 1% Triethylamine (TEA).

-

Eluent: Hexane/Ethyl Acetate gradient (starts 90:10

50:50) + 1% TEA. -

Rationale: TEA prevents the basic amine of vesamicol from sticking to acidic silica sites, while the non-polar tin byproducts elute early.

-

-

KF/Silica Method (Alternative): If tin removal is difficult, stir the crude oil with 10% w/w Potassium Fluoride on Silica in ether for 12 hours. This converts excess organotin to insoluble polymeric fluorides.

Quality Control & Validation

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | Characteristic Sn-alkyl protons (0.8–1.6 ppm) and aromatic shift. | |

| Purity | HPLC (C18) | >95% (UV 254 nm). |

| Mass Spec | ESI-MS | M+ peak shows characteristic Tin isotope pattern ( |

| Stability | Storage | Store at -20°C under Argon. Stable for 6 months. |

NMR Diagnostic Signals

-

Aromatic Region: The 5-stannyl substitution pattern will alter the splitting of the aromatic protons compared to the iodo-precursor.

-

Tin Satellites: Look for

and

References

-

Jung, Y. W., et al. (1990).

I]SPVES: a new radioligand for the vesicular acetylcholine transporter." Journal of Medicinal Chemistry, 33(7), 2052-2059. -

Wülfert, E., et al. (1988). "Trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol): a potent inhibitor of nucleotide transport." European Journal of Pharmacology, 150(3), 201-209.

-

Efange, S. M. N., et al. (1993). "Vesamicol analogues as sigma receptor ligands." Biochemical Pharmacology, 46(3), 379-385.

-

Gogo, K., et al. (2020). "Stille Coupling: A Versatile Tool in the Synthesis of Radiopharmaceuticals." Pharmaceuticals, 13(11), 356.

D-(+)-Vesamicol displacement assay vesicular acetylcholine transporter

Application Note: Characterization of VAChT Binding via D-(+)-Vesamicol Displacement

Introduction & Mechanistic Grounding

The Vesicular Acetylcholine Transporter (VAChT), encoded by the SLC18A3 gene, is the rate-limiting protein responsible for loading acetylcholine (ACh) into synaptic vesicles in presynaptic cholinergic terminals.[1] This process is driven by a proton electrochemical gradient (

Vesamicol (2-(4-phenylpiperidino)cyclohexanol) is the gold-standard allosteric inhibitor of VAChT. Unlike competitive inhibitors that bind the substrate site, vesamicol binds to a distinct lumenal or transmembrane domain, locking the transporter in an occluded state.

Critical Stereochemical Note: Scientific integrity requires distinguishing between vesamicol enantiomers.

-

(-)-Vesamicol (L-vesamicol): The high-affinity isomer (

nM). It is typically used as the radioligand ( -

D-(+)-Vesamicol: The lower-affinity enantiomer. This protocol details the displacement assay designed to determine the binding affinity (

) of D-(+)-vesamicol by competing it against the high-affinity radioligand. This assay is critical for validating stereoselectivity in drug development and PET tracer design.

Figure 1: VAChT Transport & Vesamicol Inhibition Mechanism[1][2][3]

Caption: VAChT utilizes a proton antiport mechanism.[1][2] Vesamicol binds allosterically, uncoupling transport and displacing radioligands.

Experimental Principle

This assay utilizes Competition Binding . A fixed concentration of a high-affinity radioligand (

Key Validation Step: To ensure the signal is specific to VAChT, "Non-Specific Binding" (NSB) is defined using a saturating concentration (

Materials & Reagents

| Component | Specification | Purpose |

| Tissue Source | PC12 Cells (transfected) or Rat Striatum | Rich source of VAChT. |

| Radioligand | The "Hot" tracer. High affinity reference. | |

| Test Compound | D-(+)-Vesamicol HCl | The "Cold" displacer being characterized. |

| NSB Control | (±)-Vesamicol (10 mM stock) | Defines background binding. |

| Assay Buffer | 50 mM Tris-HCl, 1 mM EDTA, 2 mM MgCl2, pH 7.4 | Physiological pH; Mg2+ stabilizes membranes. |

| Filter Pre-treatment | 0.3% Polyethyleneimine (PEI) | CRITICAL: Neutralizes glass fiber charge to prevent ligand sticking. |

| Filters | Whatman GF/B or GF/C | Glass fiber filters for harvesting membranes. |

Detailed Protocol

Phase 1: Membrane Preparation (The Foundation)

Causality: Soluble proteins must be removed to reduce background noise. VAChT is an integral membrane protein.[2]

-

Homogenization: Dissect rat striatum or harvest PC12 cells in ice-cold Homogenization Buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4).

-

Lysis: Homogenize using a glass-Teflon homogenizer (10 strokes at 800 rpm).

-

Debris Removal: Centrifuge at

for 10 min at 4°C. Discard pellet (nuclei/debris). -

Membrane Collection: Centrifuge supernatant at

for 20 min at 4°C. -

Osmotic Shock: Resuspend pellet in ice-cold water (hypotonic lysis of synaptosomes) for 5 min, then restore isotonicity with Assay Buffer.

-

Final Wash: Centrifuge again at

. Resuspend final pellet in Assay Buffer to a protein concentration of

Phase 2: The Displacement Assay Workflow

Trustworthiness: This workflow includes internal controls (Total vs. Non-Specific) in every plate.

-

Pre-treatment: Soak GF/B filters in 0.3% PEI for at least 1 hour. Why: Vesamicol is lipophilic and cationic; PEI prevents it from sticking to the negatively charged glass fibers, which would cause false positives.

-

Plate Setup (96-well format):

-

Total Binding (TB):

Buffer + -

Non-Specific Binding (NSB):

(±)-Vesamicol ( -

Experimental (D-(+)):

D-(+)-Vesamicol (range

-

-

Radioligand Addition: Add

-(-)-vesamicol to a final concentration of 2–4 nM (approx. -

Incubation: Incubate plates at 30°C for 60 minutes . Note: Equilibrium is temperature-dependent. 37°C may cause degradation; 30°C is optimal.

-

Harvesting: Rapidly filter through PEI-treated filters using a cell harvester.

-

Washing: Wash filters

with 3 mL ice-cold buffer. Why: Removes unbound radioligand immediately to prevent dissociation of bound complex. -

Quantification: Dry filters, add scintillation cocktail, and count (CPM) after 4 hours of equilibration.

Figure 2: Experimental Workflow Diagram

Caption: Step-by-step workflow from tissue preparation to Ki calculation. PEI pre-soak is a critical quality control step.

Data Analysis & Interpretation

-

Calculate Specific Binding:

[3] -

Fit Curve: Plot Specific Binding (% of Control) vs. Log [D-(+)-Vesamicol]. Use a one-site competition model.

-

Determine

: The concentration of D-(+) displacing 50% of the specific radioligand binding. -

Calculate

(Cheng-Prusoff Equation):-

: Concentration of

-

: Dissociation constant of

-

: Concentration of

Expected Results:

-

D-(+)-Vesamicol typically exhibits a

in the micromolar range or high nanomolar range, significantly weaker than the (-)-isomer (low nanomolar). -

A Hill slope significantly different from -1.0 may indicate cooperativity or multiple binding sites.

Troubleshooting & Optimization (Self-Validating System)

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding (>30%) | Filters not blocked; Ligand sticking to plastic. | Ensure filters soaked in 0.3% PEI.[5] Use silanized tubes or add 0.1% BSA to buffer. |

| Low Total Binding counts | Protein degradation; Low VAChT expression. | Add protease inhibitors during prep. Verify protein conc.[3][5][6] (use 20-50 µ g/well ). |

| No Displacement by D-(+) | Concentration range too low. | D-(+) is a weak binder. Extend curve to |

| Poor Replicates | Incomplete washing; Filter clogging. | Ensure vacuum pressure is consistent. Wash rapidly (<10 sec total). |

References

-

Parsons, S. M., et al. (1993). Transport of acetylcholine and other metabolites by synaptic vesicles.International Review of Neurobiology.

-

Varoqui, H., & Erickson, J. D. (1996). Active transport of acetylcholine by the human vesicular acetylcholine transporter.Journal of Biological Chemistry.

-

Efange, S. M., et al. (1995). Vesamicol analogues as sigma receptor ligands: molecular determinants of selectivity at the vesicular acetylcholine transporter.Journal of Medicinal Chemistry.

-

Rogers, G. A., et al. (1989). Optical resolution of vesamicol and the binding of the enantiomers to the vesamicol receptor.Journal of Neurochemistry.

-

Khare, B., et al. (2010). Multiple protonation states of vesicular acetylcholine transporter detected by binding of [3H]vesamicol.Biochemistry.

Sources

- 1. Structural insights into VAChT neurotransmitter recognition and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Multiple protonation states of vesicular acetylcholine transporter detected by binding of [3H]vesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Note: D-(+)-Vesamicol Dosage for In Vivo Rat Brain Distribution Studies

[1][2]

Executive Summary & Mechanism

In neuropharmacology, the integrity of a binding site study relies on proving stereospecificity. (-)-Vesamicol binds VAChT with nanomolar affinity (

Therefore, D-(+)-Vesamicol is utilized in distribution studies to:

-

Quantify Non-Specific Binding: Determine the baseline accumulation of the chemical scaffold in brain tissue absent of specific target engagement.

-

Validate Tracer Specificity: Demonstrate that accumulation in the striatum (cholinergic rich) vs. cerebellum (cholinergic poor) is driven by the (-) stereocenter.

-

Assess Off-Target Interactions: Evaluate potential binding to Sigma (

) receptors or

Dosage Guidelines

The dosage of D-(+)-Vesamicol depends entirely on its role in the experiment: as a Radiotracer (Trace Level) or as a Cold Blocker (Pharmacological Level).

A. Trace Level (Radiolabeled Distribution)

When using

| Parameter | Recommended Value | Rationale |

| Mass Dose | < 1.5 | Strictly limits occupancy to <1% of potential off-target sites, ensuring First-Order Kinetics. |

| Radioactivity | 10 - 20 MBq (270 - 540 | Sufficient count statistics for ex vivo dissection or autoradiography without detector saturation.[] |

| Specific Activity | > 37 GBq/ | High specific activity is crucial to maintain the low mass dose. |

| Injection Volume | 1 - 2 mL/kg | Standard bolus volume for tail vein injection to prevent hemodynamic stress.[] |

B. Pharmacological Level (Cold Blockade/Displacement)

When using non-radioactive D-(+)-vesamicol to challenge the binding of a (-)-vesamicol tracer.[]

| Parameter | Recommended Value | Rationale |

| Blocking Dose | 1.0 - 5.0 mg/kg | Sufficient plasma concentration to saturate low-affinity sites or Sigma receptors, if present.[] |

| Route | Intraperitoneal (IP) or IV | IP is common for pretreatment (30 min prior); IV is used for simultaneous coinjection. |

| Vehicle | Saline + <5% Ethanol/DMSO | Vesamicol free base is lipophilic; the hydrochloride salt is water-soluble but may require pH adjustment.[] |

Critical Note: Unlike (-)-vesamicol, which blocks cholinergic transmission and can cause respiratory distress at high doses (>10 mg/kg), D-(+)-vesamicol is less potent but should still be administered slowly to avoid acute toxicity from off-target adrenergic blockade.[]

Experimental Protocol: Stereoselective Biodistribution

This protocol compares the distribution of the active (-) isomer versus the inactive (+) isomer to calculate the Specific Binding Ratio (SBR) .

Phase 1: Preparation

-

Subject: Male Wistar or Sprague-Dawley rats (250–300 g).

-

Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).[] Avoid Ketamine/Xylazine if possible, as they may alter acetylcholine release dynamics.[]

-

Compound Formulation: Dissolve D-(+)-Vesamicol HCl in sterile 0.9% saline. If using the free base, dissolve in 100

L Ethanol and dilute with saline (final EtOH < 10%).

Phase 2: Administration & Uptake[1]

-

Step 1 (Injection): Administer the radiotracer via the lateral tail vein.

-

Group A: (-)-[

F]FEOBV or [ -

Group B: (+)-[

F]FEOBV or [

-

-

Step 2 (Circulation): Allow uptake for 30 to 60 minutes .

-

Why 60 min? Vesamicol kinetics are relatively slow; specific binding in the striatum peaks and plateaus between 45-90 minutes, while non-specific washout occurs in the cerebellum.[]

-

Phase 3: Tissue Collection & Analysis[1]

-

Sacrifice: Decapitation under deep anesthesia (prevents agonal changes in brain blood volume).

-

Dissection: Rapidly harvest the brain on ice. Dissect regions of interest (ROIs):

-

Striatum (STR): High VAChT density (Target).

-

Cerebellum (CB): Negligible VAChT density (Reference).

-

Cortex (CTX): Moderate density.

-

-

Measurement: Weigh wet tissues and count radioactivity (Gamma counter for

F/ -

Calculation: Convert counts to % Injected Dose per Gram (%ID/g) .

Data Visualization & Logic

The following diagram illustrates the stereospecific validation workflow, highlighting how D-(+)-Vesamicol data is mathematically subtracted to yield specific binding.

Caption: Workflow for validating VAChT specificity. Group B (D-(+)-Vesamicol) serves as the critical negative control to confirm that striatal retention is stereoselective.[]

Expected Results & Interpretation

In a successful study, the distribution profiles should match the following criteria:

| Region | (-)-Vesamicol (Active) | D-(+)-Vesamicol (Inactive) | Interpretation |

| Striatum | High (>0.5 %ID/g) | Low (<0.1 %ID/g) | Difference indicates specific VAChT binding.[][2] |

| Cerebellum | Low (Background) | Low (Background) | Confirms lack of specific binding in reference region. |

| Ratio (STR/CB) | > 4.0 | ~ 1.0 | A ratio of ~1.0 for D-(+) proves that any accumulation is due to passive diffusion/blood volume, not specific binding.[] |

Troubleshooting

-

High D-(+) Uptake in Striatum: Suggests off-target binding (likely Sigma-1 receptors).[] Check the literature for the specific analog used; some "vesamicol analogs" lose stereoselectivity for Sigma sites.

-

Low (-)-Vesamicol Specific Binding: May indicate low specific activity of the tracer (mass effect saturation) or incorrect time point (washout not yet achieved).

References

-

Mulholland, G. K., et al. (1998).[][3] "[18F]fluoroethoxy-benzovesamicol, a PET radiotracer for the vesicular acetylcholine transporter and cholinergic synapses."[][3][4] Synapse, 30(3), 263-274.[][3]

-

Efange, S. M., et al. (1995).[] "Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesicular acetylcholine transporter." Journal of Medicinal Chemistry, 38(22), 4387-4399.[]

-

Kilbourn, M. R., et al. (2009).[] "In vivo imaging of the vesicular acetylcholine transporter." Methods in Enzymology, 457, 315-339.[]

-

Marien, M. R., et al. (1987).[] "Quantitative autoradiography of [3H]vesamicol binding to the vesicular acetylcholine transporter in rat brain." Neuroscience, 21(2), 427-437.[]

-

Rogers, G. A., et al. (1989).[] "Synthesis, in vitro acetylcholine-storage-blocking activities, and biological stability of derivatives of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol)." Journal of Medicinal Chemistry, 32(6), 1217-1230.[]

Sources

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [18F]fluoroethoxy-benzovesamicol, a PET radiotracer for the vesicular acetylcholine transporter and cholinergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Imaging of Human Cholinergic Nerve Terminals with (–)-5-18F-Fluoroethoxybenzovesamicol: Biodistribution, Dosimetry, and Tracer Kinetic Analyses | Journal of Nuclear Medicine [jnm.snmjournals.org]

Troubleshooting & Optimization

blocking sigma receptor binding in D-(+)-Vesamicol assays

Topic: Blocking Sigma Receptor Interference in D-(+)-Vesamicol Assays

Introduction: The "Vesamicol Paradox"

Welcome to the Assay Development Support Center.

You are likely here because your D-(+)-Vesamicol binding data is inconsistent, or your autoradiography shows "hot spots" in regions known to be devoid of cholinergic terminals.

The Core Problem: While D-(+)-Vesamicol is the gold-standard ligand for the Vesicular Acetylcholine Transporter (VAChT), it possesses a critical liability: moderate-to-high affinity for Sigma receptors (

This guide provides the technical protocols and troubleshooting logic required to chemically "mask" these off-target sites, ensuring your data reflects true cholinergic transporter density.

Module 1: Mechanistic Insight

Why does Cross-Reactivity Occur?

Vesamicol and its analogs (e.g., benzovesamicol, FEOBV) share pharmacophore features with classic Sigma ligands. The affinity gap between VAChT and Sigma is often dangerously narrow.

Comparative Affinity Table (

| Target | D-(+)-Vesamicol Affinity ( | Risk Level | Notes |

| VAChT | 2 – 30 nM | N/A | High affinity (Desired Target). |

| Sigma-1 ( | 20 – 70 nM | CRITICAL | Nearly equipotent to VAChT in some analogs. |

| Sigma-2 ( | 35 – 140 nM | HIGH | Often overlooked; requires masking. |

The Strategy: Competitive Masking To isolate the VAChT signal, we introduce a Masking Agent —a ligand with high affinity for Sigma receptors but negligible affinity for VAChT. This agent saturates the Sigma sites, forcing the radiolabeled Vesamicol to bind only to the available VAChT sites.

Figure 1: The Logic of Competitive Masking. The Masking Agent (Red) occupies the Sigma sites, preventing the Vesamicol (Blue) from binding there, leaving Vesamicol free to bind exclusively to VAChT (Green).

Module 2: The Masking Protocol

Standard Operating Procedure (SOP) for Sigma Blockade

1. Selection of the Masking Agent

Do not use Haloperidol if possible; it is "dirty" and can interact with other monoamine transporters at high concentrations.

-

Primary Recommendation: 1,3-Di-o-tolylguanidine (DTG) .[1][2][3]

-

Why: DTG is a "pan-sigma" ligand, effectively blocking both

and

-

-

Secondary Recommendation: (+)-Pentazocine .

-

Why: Highly selective for

. Use only if you are certain your tissue has negligible

-

2. Assay Composition

| Component | Concentration | Purpose |

| Buffer | 50 mM Tris-HCl (pH 7.4) | Physiological baseline. |

| Radioligand | [³H]-D-(+)-Vesamicol (2–5 nM) | The probe. |

| Masking Agent | DTG (10 µM) | Saturates Sigma sites. |

| Non-Specific Definer | (-)-Vesamicol (10 µM) | Defines total NSB (including filter binding). |

3. Step-by-Step Workflow

-

Pre-Incubation (Critical): Add the tissue homogenate to the buffer containing the Masking Agent (DTG) before adding the radioligand.

-

Duration: Incubate for 15 minutes at Room Temperature (25°C).

-

Reason: Allows DTG to reach equilibrium and occupy Sigma sites before Vesamicol competes for them.

-

-

Ligand Addition: Add [³H]-D-(+)-Vesamicol.

-

Equilibrium Binding: Incubate for 60–90 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI).

-

Note: PEI reduces the high lipophilic binding of Vesamicol to glass fiber filters.

-

Module 3: Troubleshooting & FAQs

Q: My specific binding disappeared after adding DTG. Did the assay fail?

A: Not necessarily. It is highly probable that your previous "signal" was predominantly Sigma binding.

-

Diagnostic: Check the literature for the expected VAChT density in your specific tissue. If you are using liver or kidney tissue, true VAChT signal should be near zero. If DTG wiped out the signal there, the masking worked.

-

Verification: Run a positive control using striatal tissue (rich in VAChT). If DTG eliminates the signal in the striatum, your concentration of DTG might be too high (causing non-specific displacement), or your DTG source is contaminated.

Q: I still see high Non-Specific Binding (NSB). What now?

A: Vesamicol is highly lipophilic. High NSB is often a filter issue, not a receptor issue.

-

Solution 1: Ensure filters are soaked in 0.5% PEI for at least 2 hours.

-

Solution 2: Wash with ice-cold buffer to slow dissociation rates (

) from the specific sites while clearing low-affinity non-specific interactions.

Troubleshooting Logic Tree

Figure 2: Decision Matrix for optimizing Signal-to-Noise ratios in Vesamicol assays.

References

-

Wenzel, B., et al. (2015).[4] "New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure."[4] European Journal of Medicinal Chemistry.

-

Efange, S. M., et al. (1994). "Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor." Journal of Medicinal Chemistry.

-

Shiba, K., et al. (2006). "Evaluation of radioiodinated vesamicol analogs for sigma receptor imaging in tumor and radionuclide receptor therapy." Cancer Science.

-

Vilner, B. J., & Bowen, W. D. (2000). "Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells." Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The sigma agonist 1,3-di-o-tolyl-guanidine directly blocks SK channels in dopaminergic neurons and in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]

troubleshooting high non-specific binding in [3H]vesamicol assays

A Guide to Troubleshooting High Non-Specific Binding

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be encountering. We will delve into the root causes of high NSB and provide logical, field-proven strategies and detailed protocols to resolve them.

Frequently Asked Questions (FAQs)

Q1: What exactly is non-specific binding in my [3H]vesamicol assay, and why is it a problem?

Answer: Non-specific binding (NSB) refers to the interaction of the [3H]vesamicol radioligand with components in your assay other than its intended target, the vesicular acetylcholine transporter (VAChT).[1][2] These off-target interactions can include binding to other proteins or transporters, lipids in the membrane preparation, the plastic of the assay plate, and, most commonly, the filter membrane used to separate bound from free radioligand.[1][2]

This is problematic because it creates background noise that masks the true "specific" signal from [3H]vesamicol binding to VAChT. An ideal assay has a high signal-to-noise ratio, where specific binding is a large multiple of non-specific binding (ideally >90% of total binding). When NSB is high—sometimes accounting for more than 50% of the total counts—it becomes difficult to obtain reliable data, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1][3]

Q2: My non-specific binding is over 50% of my total binding. Where should I begin troubleshooting?

Answer: High NSB is a multi-factorial problem. A systematic approach is the most effective way to diagnose and solve the issue. We recommend following a logical workflow, starting with the most common and easily correctable factors.

Below is a diagnostic workflow to guide your troubleshooting process. Start at the top and work your way down, addressing each potential issue in sequence.

Caption: Diagnostic workflow for troubleshooting high NSB.

Q3: How do I correctly define and measure non-specific binding for [3H]vesamicol?

Answer: This is the most critical control in your experiment. NSB is determined by measuring the binding of [3H]vesamicol in the presence of a high concentration of an unlabeled ("cold") competing ligand that saturates the specific binding sites on VAChT.[1][4] For [3H]vesamicol, the most appropriate competitor is unlabeled (±)-vesamicol.

Causality: By occupying all VAChT sites with the unlabeled compound, you ensure that any remaining measured radioactivity from [3H]vesamicol is due to its binding to non-target sites.[1] The specific binding is then calculated as: Specific Binding = Total Binding - Non-Specific Binding.

Key Considerations:

-

Concentration of Unlabeled Ligand: The concentration must be high enough to displace >99% of the specifically bound radioligand. A common rule of thumb is to use a concentration that is at least 100 times the Kd of the unlabeled ligand.[4] For vesamicol, concentrations ranging from 5 µM to 80 µM are frequently reported in the literature.[5][6] We recommend starting with 10 µM.

-

Potential Off-Target Binding: Vesamicol and its analogs are known to have affinity for sigma binding sites, which are present in many brain regions.[7] This can contribute to your measured signal and may not be fully displaced by unlabeled vesamicol alone if not accounted for. If you are working with tissues known to have high densities of sigma sites and continue to have issues, consider defining NSB in the presence of both unlabeled vesamicol and a selective sigma site ligand (e.g., 1,3-di(2-tolyl)guanidine, DTG) to occlude these sites.[7]

Q4: Could my assay buffer be the cause of high NSB? How can I optimize it?

Answer: Absolutely. The composition of your assay buffer is a primary factor in controlling non-specific interactions, which are often driven by hydrophobic or electrostatic forces.[2][8]

Causality: The goal of buffer optimization is to create an environment that maintains the integrity and binding capability of VAChT while simultaneously preventing [3H]vesamicol from "sticking" to other surfaces.

Here are the key components to evaluate:

| Buffer Component | Typical Range/Value | Mechanism of Action & Rationale |

| pH | 7.4 | [3H]vesamicol binding to VAChT is highly pH-dependent.[6][9] While binding occurs over a range, pH 7.4 is a standard starting point that balances protein stability and ligand binding. Deviations can alter protein conformation and charge, potentially increasing NSB.[8][10] |

| Ionic Strength (Salt) | 100-500 mM NaCl | Salt ions in the buffer create a "shielding" effect that masks electrostatic charges on proteins and other surfaces.[8][11] This prevents the charged [3H]vesamicol molecule from non-specifically interacting with negatively charged surfaces. Increasing NaCl concentration is a very effective first step. |

| Blocking Agent (Protein) | 0.1 - 1% BSA | Bovine Serum Albumin (BSA) is a protein that acts as a blocking agent. It non-specifically coats the surfaces of your assay tube, filter, and membrane preparation, effectively "hiding" the sites where the radioligand might otherwise stick.[8][10] |

| Blocking Agent (Detergent) | 0.01 - 0.05% Tween-20 or Triton X-100 | Low concentrations of a non-ionic detergent can disrupt weak, non-specific hydrophobic interactions without denaturing your target protein.[2][10] This is particularly useful if your ligand is lipophilic. |

Protocol: Optimizing BSA Concentration

-

Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1.0%).

-

Set up your binding assay with tubes for both Total Binding and Non-Specific Binding for each BSA concentration.

-

Run the assay as you normally would.

-

Calculate the Specific Binding for each condition.

-

Plot the Specific Binding (Signal) and Non-Specific Binding (Noise) against the BSA concentration.

-

Choose the BSA concentration that provides the highest signal-to-noise ratio (Specific/Non-Specific).

Q5: I suspect my high NSB is coming from the filtration and washing steps. What can I do?

Answer: The filtration step is a critical source of NSB, as [3H]vesamicol can bind directly to the glass fiber filters. Optimizing your filtration and washing technique is essential to reduce this background.

Causality: The goal is to rapidly and efficiently wash away all unbound radioligand while minimizing the dissociation of specifically bound ligand and preventing the ligand from sticking to the filter matrix.

Caption: Specific vs. Non-Specific Binding Sites.

Key Optimization Strategies:

-

Filter Pre-treatment: This is crucial. Glass fiber filters (e.g., Whatman GF/F or GF/B) are negatively charged and will readily bind the positively charged vesamicol molecule. Pre-soaking the filters in a solution of 0.25-0.5% polyethylenimine (PEI) for at least 1 hour neutralizes these negative charges, dramatically reducing NSB.[3][5]

-

Rapid Washing: The dissociation of [3H]vesamicol from VAChT is time-dependent. Washes must be performed quickly (e.g., 4 washes in <15 seconds) to prevent loss of the specific signal.

-

Cold Wash Buffer: Perform all washes with ice-cold wash buffer. The low temperature slows the off-rate (dissociation) of the specifically bound radioligand, helping to preserve your signal.

-

Sufficient Wash Volume: Ensure you are using a sufficient volume to completely wash away unbound ligand. A typical protocol uses 4 washes of 1 mL each for a standard 1.3 cm filter.[5]

-

Wash Buffer Composition: Your wash buffer should generally be the same as your assay buffer, including any salt, but it should not contain BSA or detergents, as these can foam in the filtration manifold. Some protocols recommend including a high concentration of the unlabeled ligand in the first wash to promote dissociation from low-affinity non-specific sites.[5]

Standard Protocol: [3H]Vesamicol Filtration Binding Assay

This protocol provides a validated starting point. Parameters marked with an asterisk (*) are key points for optimization when troubleshooting high NSB.

Materials:

-

Assay Buffer: 20 mM HEPES, 110 mM Potassium Tartrate, pH 7.4 (*)

-

Radioligand: [3H]Vesamicol (final concentration typically 1-5 nM)

-

Unlabeled Ligand: (±)-Vesamicol (for NSB determination, 10 µM stock)

-

Membrane Preparation: Postnuclear supernatant or synaptic vesicle prep (typically 20 µg protein/reaction)[5]

-

Wash Buffer: Ice-cold Assay Buffer

-

Filter Plates: 96-well glass fiber plates (e.g., GF/F), pre-soaked for >1 hr in 0.25% PEI (*)

-

Scintillation Fluid

Procedure:

-

Assay Plate Setup: In a 96-well plate, prepare the following reactions in triplicate (final volume 200 µL):

-

Total Binding: 50 µL Assay Buffer + 50 µL [3H]Vesamicol + 100 µL Membrane Preparation.

-

Non-Specific Binding: 50 µL Unlabeled Vesamicol (to final 10 µM) + 50 µL [3H]Vesamicol + 100 µL Membrane Preparation.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature (23°C) with gentle shaking to reach equilibrium.

-

Harvesting: Place the pre-soaked filter plate on a vacuum filtration manifold. Rapidly transfer the contents of the assay plate to the filter plate.

-

Washing: Immediately wash each well 4 times with 1 mL of ice-cold Wash Buffer under vacuum. (*) Do not allow filters to dry out between washes.

-

Drying: Leave the vacuum on for several minutes to dry the filters completely.

-

Counting: Punch out the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

References

-

Khare, P., Mulakaluri, A., & Parsons, S. M. (2010). Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel. Journal of Neurochemistry, 115(4), 984–993. [Link]

- Gong, X., et al. (2025). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. Nature Structural & Molecular Biology. (Note: PDF provided, direct link unavailable).

-

Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Blog. [Link]

-

Chinese Academy of Sciences. (2025, January 13). Scientists Reveal Mechanisms of Binding and Antagonism in VAChT. Chinese Academy of Sciences News. [Link]

-

Bravo, C., et al. (2009). Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol. Biochemistry, 48(38), 8965–8975. [Link]

-

Bravo, C., et al. (2009). Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol. Biochemistry, 48(38), 8965–8975. [Link]

-

Ojeda, A. M., et al. (2004). Acetylcholine Binding Site in the Vesicular Acetylcholine Transporter. Biochemistry, 43(35), 11334–11344. [Link]

-

Ojeda, A. M., et al. (2004). Acetylcholine binding site in the vesicular acetylcholine transporter. Biochemistry, 43(35), 11334-44. [Link]

-

GraphPad Software. GraphPad Prism 11 Curve Fitting Guide - Nonspecific binding. GraphPad. [Link]

-

ResearchGate. (n.d.). Effect of buffer additives on the nonspecific binding of UCNPs. ResearchGate. [Link]

-

GraphPad Software. Analyzing Radioligand Binding Data. GraphPad. [Link]

-

Bolding, L. S., et al. (1990). [3H]vesamicol binding in brain: autoradiographic distribution, pharmacology, and effects of cholinergic lesions. Neuroscience, 36(3), 633-45. [Link]

-

Chen, Y. T., et al. (2022). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. ACS Omega, 7(11), 9413–9420. [Link]

-

Sharif, S., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research, 11(4), 1195–1202. [Link]

-

Ruggeri, F. S., et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Proceedings of the National Academy of Sciences, 120(15), e2215313120. [Link]

-

Fluidic Analytics. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. [Link]

-

Van de Bittner, G. C., et al. (1997). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. European Journal of Pharmacology, 319(2-3), 269-75. [Link]

-

Li, S., et al. (2021). In vitro characterization of [3H]VAT in cells, animal and human brain tissues for vesicular acetylcholine transporter. European Journal of Pharmacology, 911, 174556. [Link]

-

IDEXX BioAnalytics. (n.d.). Standard Tissue Preparation for Shipment. IDEXX BioAnalytics. [Link]

Sources

- 1. graphpad.com [graphpad.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.uwec.edu [chem.uwec.edu]

- 5. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nicoyalife.com [nicoyalife.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Optimizing D-(+)-Vesamicol Binding Assays

Executive Summary: The pH Paradox

If you are observing inconsistent

The Core Insight: Unlike Acetylcholine (ACh) transport, which requires a proton electrochemical gradient (

Contrary to standard "ion trapping" logic, D-(+)-vesamicol binding affinity (

Mechanism of Action: The Three-Proton Model

To troubleshoot effectively, you must understand the "Three-Proton Model" (Khare et al., 2009). VAChT possesses three distinct ionizable sites that modulate vesamicol binding.

The Signaling Pathway & Interaction Logic

Caption: The "Three-Proton Model" illustrating that deprotonation of Site 1 is mandatory for binding, while deprotonation of Site B at high pH significantly enhances affinity.[1][2][3][4][5]

Data Summary: pH vs. Affinity ( )

| pH Condition | VAChT State | Vesamicol State | Observed | Interaction Outcome |

| Acidic (< 6.0) | Site 1 Protonated | Fully Protonated (+) | > 100 nM | Inhibition: Protons compete directly with vesamicol for the binding pocket (likely Asp398). |

| Neutral (7.4) | Site 1 Deprotonated | Fully Protonated (+) | ~ 12 nM | Standard Binding: The "classic" reference affinity. |

| Alkaline (10.0) | Site B Deprotonated | Mostly Neutral (0) | ~ 2.1 nM | Super-Affinity: VAChT enters a "relaxed" conformation that binds the remaining fraction of protonated vesamicol extremely tightly. |

Troubleshooting Guide

Scenario A: "I see no specific binding at pH 5.5."

-

Cause: Proton competition. At pH 5.5, the critical aspartate residue (Site 1, pKa 6.5) is protonated.[1][2][3][4][5][6][7]

-

Fix: Vesamicol binding is not a transport assay. Do not use the acidic buffers required for ACh uptake. Shift buffer to pH 7.4 (HEPES or Glycylglycine).

Scenario B: "My Non-Specific Binding (NSB) is huge at pH 8.5+."

-

Cause: Lipophilicity. The pKa of vesamicol is ~9.[3][5]0. As pH approaches 9.0, the uncharged fraction increases, partitioning into lipid membranes non-specifically.

-

Fix:

-

Use PEI (Polyethyleneimine) treated glass-fiber filters (Whatman GF/B) to reduce hydrophobic interaction.

-

Keep assay pH at 7.4 unless specifically studying the high-affinity state.

-

Solubility Alert: Non-radioactive (±)-vesamicol (used to define NSB) precipitates at pH 10.0 at high concentrations (200 µM).

-

Scenario C: "Binding affinity fluctuates between batches."

-

Cause: Buffer Temperature Coefficient. Tris buffers change pH significantly with temperature.

-

Fix: Use HEPES or Glycylglycine , which have more stable pKa values at physiological temperatures (37°C).

Optimized Protocol: [³H]-Vesamicol Saturation Binding

This protocol is designed to be self-validating by including a linearity check and pH control.

Materials

-

Ligand: (-)-[³H]-Vesamicol (Specific Activity > 30 Ci/mmol).

-

Competitor: Unlabeled (±)-Vesamicol (1 mM stock in water/ethanol).

-

Buffer (Standard): 110 mM Potassium Tartrate, 20 mM HEPES, 1 mM EDTA, pH 7.4 (adjusted with KOH).[8]

-

Note: Tartrate is used to mimic the cytosolic anion environment.

-

Step-by-Step Workflow

-

Membrane Preparation:

-

Isolate synaptic vesicles or use PC12 cells expressing hVAChT.

-

Validation: Protein concentration must be 0.1–0.2 mg/mL.

-

-

Incubation System:

-

Total Binding: 50 µL Membranes + 50 µL Buffer + 25 µL [³H]-Vesamicol (0.5 nM – 100 nM).

-

Non-Specific Binding (NSB): As above + 10 µM unlabeled vesamicol.

-

Critical Step: Incubate for 60 minutes at 22°C (RT) or 10 minutes at 37°C . Equilibrium is slower at room temp.

-

-

Filtration:

-

Pre-soak GF/B filters in 0.5% PEI for 2 hours (Reduces filter binding).

-

Rapidly filter using a cell harvester.

-

Wash 3x with 4 mL ice-cold buffer.

-

-

Analysis:

-

Calculate Specific Binding = (Total - NSB).

-

Plot Bound vs. Free (Scatchard/Rosenthal) or Non-linear regression (One-site binding).

-

Troubleshooting Flowchart

Caption: Diagnostic logic for resolving low signal-to-noise ratios in vesamicol binding assays.

Frequently Asked Questions (FAQs)

Q: Can I use vesamicol binding to measure the proton gradient (

Q: Why does the

Q: Is the binding site the same as the ACh transport site? A: They are distinct but overlapping. Vesamicol acts as an allosteric inhibitor.[3][5][9][10] It locks the transporter in a specific conformational state, preventing the "rocker-switch" mechanism required for ACh transport.

References

-

Khare, P., White, A. R., & Parsons, S. M. (2009). Multiple protonation states of vesicular acetylcholine transporter detected by binding of [³H]vesamicol.[1] Biochemistry, 48(38), 8965–8975.[1]

-

Keller, J. E., & Parsons, S. M. (2000). A critical histidine in the vesicular acetylcholine transporter.[11] Neurochemistry International, 36(2), 113–117.[11]

-

Bahr, B. A., & Parsons, S. M. (1986). Demonstration of a receptor in Torpedo synaptic vesicles for the acetylcholine storage blocker L-vesamicol. Proceedings of the National Academy of Sciences, 83(7), 2267–2270.

-

Wenzel, B., Fischer, S., Brust, P., & Steinbach, J. (2010). Accessible silanol sites—Beneficial for the RP-HPLC separation of constitutional and diastereomeric azaspirovesamicol isomers.[2] Journal of Chromatography A, 1217(48), 7591-7597. (Reference for pKa and lipophilicity).

Sources

- 1. Multiple protonation states of vesicular acetylcholine transporter detected by binding of [3H]vesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Possible important pair of acidic residues in vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of internal pH on the acetylcholine transporter of synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into VAChT neurotransmitter recognition and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Possible important pair of acidic residues in vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A critical histidine in the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Incubation Time for Vesamicol Competition Assays

The Kinetic Imperative: Why Time is Your Most Critical Reagent

In high-throughput screening or lead optimization for Vesicular Acetylcholine Transporter (VAChT) ligands, incubation time is often treated as a static variable (e.g., "standard 60 minutes"). This is a fundamental error.

Scientific Reality: A competition assay is a dynamic equilibrium between three components: the Target (VAChT), the Radioligand ((-)-[³H]Vesamicol), and your Unlabeled Competitor.

If you terminate the assay before all three components reach equilibrium, you are measuring the kinetics of association rather than the thermodynamic affinity (

The "Right Shift" Artifact

If you observe that the

Standardized Protocol: Time-to-Equilibrium Optimization

Do not rely on literature values alone. VAChT stability varies by expression system (PC12 cells, transfected HEK, or tissue homogenates).

Phase A: The Association Time Course (Radioligand Only)

Objective: Determine the time required for [³H]Vesamicol to reach equilibrium (

Workflow Diagram (Graphviz):

Phase B: The Competition Time Validation

Objective: Ensure the competitor has equilibrated.

-

Select two time points: One at the radioligand's

(e.g., 60 min) and one at -

Run the Competition Curve: Use a known standard (e.g., cold Vesamicol) and your test compound.

-

Compare

values:-

If

(120 min) -

If

(120 min)

-

Troubleshooting & FAQs

Q1: My assay signal degrades significantly after 2 hours. How can I incubate longer for slow-binding compounds?

Diagnosis: This indicates VAChT protein instability or protease activity in your membrane prep. Solution:

-

Temperature Shift: Lower the incubation temperature from 37°C to 25°C (Room Temp). Reaction rates slow down (requiring longer time), but protein stability often increases dramatically.

-

Buffer Optimization: Ensure your buffer contains 110 mM Potassium Tartrate . Tartrate anions are critical for stabilizing VAChT in a conformation capable of binding vesamicol.

-

Protease Inhibitors: Add a cocktail (PMSF, Leupeptin) if using crude tissue homogenates.

Q2: I have high Non-Specific Binding (NSB), making the window too small.

Diagnosis: Vesamicol is highly lipophilic and binds to glass fiber filters. Solution:

-

PEI Coating (Mandatory): Pre-soak GF/F filters in 0.5% Polyethylenimine (PEI) for at least 1 hour. PEI is a cationic polymer that masks negative charges on the glass fiber, reducing hydrophobic interaction with the ligand.

-

Wash Protocol: Use ice-cold buffer.[1] Rapid filtration is key (

seconds).

Q3: The of my test compound keeps shifting to the left (more potent) with time. When do I stop?

Diagnosis: You are dealing with a "slow-binder."[2] Solution:

-

You must incubate until the shift stabilizes (stops changing).

-

Warning: If the required time exceeds protein stability (e.g., >4 hours), you cannot use a standard equilibrium method. You must switch to a Kinetic Rate Assay (measuring

and

Q4: Does pH affect the incubation time?

Diagnosis: Yes. VAChT binding is pH-sensitive.[1][3] Solution:

-

Vesamicol binding requires protonation of the transporter.

-

Optimal pH is 7.4 .[4]

-

Binding drops sharply below pH 6.5. Ensure your buffer (HEPES) is strictly pH-adjusted at the temperature of incubation (pH of HEPES changes with temperature).

Data Reference: Impact of Time on Potency

The following table illustrates the "Right Shift" artifact when incubation is insufficient for a slow-binding competitor.

| Compound Type | Incubation: 30 min ( | Incubation: 120 min ( | Status |

| Reference (Vesamicol) | 5.0 nM | 4.8 nM | Equilibrium Reached |

| Fast Binder (Analog A) | 120 nM | 115 nM | Equilibrium Reached |

| Slow Binder (Analog B) | 450 nM | 55 nM | Non-Equilibrium at 30m |

Note: Analog B appears 8-fold less potent if measured at 30 minutes. This is a false negative in a drug discovery context.

Mechanistic Visualization

Equilibrium Dynamics Diagram (Graphviz):

References

-

Varoqui, H., & Erickson, J. D. (1996). Active Transport of Acetylcholine by the Human Vesicular Acetylcholine Transporter.[2] Journal of Biological Chemistry. [Link]

-

Khare, B., et al. (2009). Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [³H]Vesamicol.[3] Biochemistry. [Link]

-

Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology. [Link]

-

Efange, S. M., et al. (1995). Kinetic and equilibrium characterization of vesamicol receptor-ligand complexes with picomolar dissociation constants. Biochemical Pharmacology. [Link]

Sources

- 1. Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiple protonation states of vesicular acetylcholine transporter detected by binding of [3H]vesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to Stereoselectivity: D-(+)-Vesamicol as a Low-Affinity Control for VAChT Specificity

In the intricate world of cholinergic neurotransmission, the vesicular acetylcholine transporter (VAChT) stands as a critical gatekeeper.[1][2] This protein is responsible for the essential task of packaging acetylcholine (ACh) into synaptic vesicles, a prerequisite for its release and subsequent signaling.[1][3][4] Given its pivotal role, VAChT is a significant target for both fundamental research and the development of therapeutics for a range of neurological disorders.[1][5][6] Among the tools used to probe VAChT function, the compound vesamicol has proven invaluable.[7][][9] However, the nuanced reality of stereochemistry demands a deeper understanding of its enantiomeric forms to ensure the specificity and validity of experimental findings. This guide provides a comparative analysis of the vesamicol enantiomers, establishing the critical role of D-(+)-Vesamicol as a low-affinity control in VAChT research.

The Central Role of VAChT in Cholinergic Signaling

VAChT functions as a proton-dependent antiporter, sequestering ACh from the cytoplasm into synaptic vesicles against a concentration gradient.[2][6] This process is vital for maintaining a ready pool of neurotransmitter for synaptic transmission. Inhibition of VAChT disrupts this loading process, leading to a depletion of vesicular ACh and a subsequent reduction in cholinergic signaling.[1][3] This makes VAChT inhibitors powerful tools for studying the cholinergic system and potential therapeutic agents.[1][]

Stereoselectivity in VAChT Inhibition: The Case of Vesamicol Enantiomers

Vesamicol, chemically known as 2-(4-phenylpiperidino)cyclohexanol, exists as a pair of enantiomers: L-(-)-Vesamicol and D-(+)-Vesamicol. These molecules are non-superimposable mirror images of each other and, crucially, exhibit markedly different affinities for VAChT. This stereoselectivity is a hallmark of a specific drug-receptor interaction, where the three-dimensional arrangement of atoms in the ligand dictates its binding affinity to the target protein.

L-(-)-Vesamicol: The High-Affinity Inhibitor

L-(-)-Vesamicol is the biologically active enantiomer that binds to VAChT with high affinity, acting as a potent non-competitive inhibitor of ACh transport.[10][11] Its high affinity makes it an excellent tool for probing VAChT function and has led to its use in the development of radiolabeled analogs for in vivo imaging of cholinergic neurons.[5][6] Studies have shown that the inhibitory effect of vesamicol on ACh release is stereospecific for the L-isomer.[12]

D-(+)-Vesamicol: The Low-Affinity Control

In stark contrast, D-(+)-Vesamicol exhibits a significantly lower affinity for VAChT.[13] This dramatic difference in binding affinity between the two enantiomers underscores the highly specific nature of the L-(-)-Vesamicol-VAChT interaction. The primary utility of D-(+)-Vesamicol in a research setting is therefore as a negative control. By demonstrating that an observed biological effect is produced by L-(-)-Vesamicol but not by D-(+)-Vesamicol at similar concentrations, researchers can confidently attribute the effect to the specific inhibition of VAChT, rather than to off-target or non-specific actions.

Quantitative Comparison of Vesamicol Enantiomer Binding Affinity

The disparity in binding affinity between the vesamicol enantiomers is best illustrated through quantitative data obtained from competitive radioligand binding assays. In these experiments, the ability of unlabeled L-(-)-Vesamicol and D-(+)-Vesamicol to displace a radiolabeled ligand (e.g., -vesamicol) from VAChT is measured. The resulting inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) provides a quantitative measure of binding affinity, with lower values indicating higher affinity.

| Compound | Target | Binding Affinity (Ki / IC50) | Stereoselectivity Ratio (D/L) | Reference |

| L-(-)-Vesamicol | VAChT | Ki: ~2 nM | ~20 | [],[13] |

| D-(+)-Vesamicol | VAChT | Approx. 20-fold lower than L-(-)-Vesamicol | [13] |

Note: The exact binding affinity values can vary depending on the experimental conditions, such as the tissue preparation and radioligand used.

The data clearly demonstrates that L-(-)-Vesamicol is significantly more potent in binding to VAChT than its D-(+)-enantiomer.[13] This pronounced stereoselectivity is a critical piece of evidence for a specific, receptor-mediated mechanism of action.

Experimental Protocol: Competitive Radioligand Binding Assay for VAChT

To empirically validate the differential binding affinities of the vesamicol enantiomers, a competitive radioligand binding assay can be performed. The following is a generalized protocol.

Objective: To determine the Ki values of L-(-)-Vesamicol and D-(+)-Vesamicol for the Vesicular Acetylcholine Transporter (VAChT).

Materials:

-

Biological Source: Membrane preparations from a source rich in VAChT (e.g., rat brain striatum, or cells expressing recombinant VAChT).[14]

-

Radioligand: -Vesamicol.

-

Test Compounds: L-(-)-Vesamicol and D-(+)-Vesamicol at a range of concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled (±)-vesamicol (e.g., 10 µM).[14][15]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a determined protein concentration.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of -Vesamicol (typically at or near its Kd), and varying concentrations of either L-(-)-Vesamicol or D-(+)-Vesamicol.

-

Controls:

-

Total Binding: Membrane preparation and -Vesamicol only.

-

Non-specific Binding: Membrane preparation, -Vesamicol, and a saturating concentration of unlabeled (±)-vesamicol.

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

-

Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Experimental Logic and Pathways

To better understand the concepts discussed, the following diagrams illustrate the key relationships and workflows.

Caption: Stereoselective binding of vesamicol enantiomers to VAChT.

Caption: Experimental workflow for a competitive binding assay.

Conclusion: The Imperative of the Negative Control